chemical structure and physical properties of 4-phenoxynaphthalen-1-ol
chemical structure and physical properties of 4-phenoxynaphthalen-1-ol
4-Phenoxynaphthalen-1-ol: Chemical Structure, Physical Properties, and Synthesis Applications in Advanced Polymeric Materials
Executive Summary
In the development of advanced optical materials and high-performance plastics, the selection of monomeric precursors dictates the thermal, optical, and mechanical limits of the final polymer. 4-Phenoxynaphthalen-1-ol (CAS: 84219-65-8) has emerged as a critical intermediate in this domain. As a highly conjugated, sterically hindered naphthol derivative, it serves as the foundational building block for synthesizing radically polymerizable aromatic esters (such as aryl methacrylates). This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic protocols, designed specifically for researchers and drug/polymer development professionals.
Molecular Architecture & Physicochemical Profiling
The structural logic of 4-phenoxynaphthalen-1-ol is defined by three distinct domains, each contributing specific physicochemical traits to both the molecule and its downstream derivatives:
-
The Naphthalene Core: Provides extended π -conjugation, which significantly elevates the refractive index of polymers derived from this compound.
-
The C1-Hydroxyl Group (-OH): Acts as the primary nucleophilic site for esterification. However, the extended conjugation of the naphthalene ring stabilizes the naphthoxide anion, resulting in unusually high acidity compared to aliphatic alcohols.
-
The C4-Phenoxy Group (-O-Ph): Introduces steric bulk and rotational flexibility via the ether linkage. This bulk disrupts tight crystalline packing, lowering water absorption and increasing the heat resistance of the final polymer matrix 1.
Quantitative Physicochemical Data
To facilitate experimental design, the core physical and computational properties of 4-phenoxynaphthalen-1-ol are summarized below:
PropertyValue / DescriptionMechanistic ImplicationChemical FormulaC16H12O2Indicates a highly conjugated, carbon-rich framework ideal for π π stacking.Molecular Weight~236.27 g/mol Optimal mass for diffusion in non-polar organic solvents during synthesis.H-Bond Donors1 (C1-Hydroxyl)Serves as the singular nucleophilic attack vector during acylation.H-Bond Acceptors2 (Hydroxyl & Ether Oxygen)Facilitates transient coordination with Lewis acid catalysts (e.g., ZnCl2).Solubility ProfileSoluble in toluene, xylene, CH2Cl2Enables homogeneous phase reactions, critical for high-yield coupling [1.3].Relative AcidityHigh (vs. standard phenols)Shifts direct Fischer esterification equilibrium toward hydrolysis, necessitating the use of acid halides [[1]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UCosDqDpw9nmaCUFZj_BRifrghjJnoaObYG2NH8_wC0c_On1chQ2dOqL8QBFHhrqRLbbX6Jl5RHQWt7H9QcFzli7Hf-vYOYnPqrJpG6madZcVScnzzlcfSqFxAQlDwklaNliF3P6aOJi47iQ). G Core 4-Phenoxynaphthalen-1-ol (CAS: 84219-65-8) Naph Naphthalene Core Extended π-Conjugation Core->Naph OH C1-Hydroxyl Group Nucleophilic Site Core->OH OPh C4-Phenoxy Group Steric & Electronic Modulator Core->OPh Prop2 High Refractive Index (Optical Polymer Precursor) Naph->Prop2 Prop1 High Acidity (Requires Acid Halides for Esterification) OH->Prop1 causes OPh->Prop2 enables Logical mapping of 4-phenoxynaphthalen-1-ol functional groups to their physicochemical properties.
Mechanistic Pathways: Synthesis & Reactivity
Upstream Synthesis (Ullmann-Type Coupling)
The synthesis of complex aryloxy-naphthalenes typically begins with commercially available precursors such as 1,4-dihydroxynaphthalene. Through regioselective protection or direct Ullmann-type cross-coupling with halogenated benzenes in the presence of a metal catalyst, the critical C4-phenoxy ether linkage is established 2.
Downstream Reactivity: The Esterification Challenge
The primary industrial application of 4-phenoxynaphthalen-1-ol is its conversion into radically polymerizable aromatic esters. However, a significant mechanistic hurdle exists: the high acidity of the naphthol derivative creates an unfavorable thermodynamic equilibrium during standard esterification with carboxylic acids, leading to poor yields 1.
To bypass this, Application Scientists must utilize highly reactive organic carboxylic acid halides (e.g., acryloyl chloride or methacryloyl chloride) combined with a highly specific Lewis acid/base catalyst system to drive the reaction to 100% conversion irreversibly [[1]]().
Self-Validating Experimental Protocol: Synthesis of 4-Phenoxy-1-naphthyl Acrylate
The following protocol details the conversion of 4-phenoxynaphthalen-1-ol into a high-refractive-index monomer. Every step is designed with built-in causality and self-validation mechanisms to ensure scientific integrity.
Causality of Reagents:
-
Solvent (Toluene): A non-polar aromatic solvent that fully dissolves the bulky naphthol derivative and facilitates rapid phase separation during aqueous workup 1.
-
Catalyst System (CuCl2 / ZnCl2): Zinc chloride acts as a Lewis acid to activate the acyl chloride. Copper(II) chloride serves a dual purpose as a co-catalyst and a mild radical inhibitor to prevent runaway polymerization of the newly formed acrylate 1.
Step-by-Step Procedure:
-
Reaction Setup & Dissolution: Equip a 1000 mL four-necked flask with a mechanical stirrer, internal thermometer, and nitrogen inlet. Charge the flask with 4-phenoxynaphthalen-1-ol (1.0 mol) and dissolve completely in 500 mL of anhydrous toluene.
-
Catalyst & Reagent Addition: Add 0.1 g of Copper(II) chloride. Slowly add acryloyl chloride (1.1 mol) via a dropping funnel. Finally, introduce Zinc chloride (0.01 mol, 1 mol%) to initiate the reaction [[1]]().
-
Thermal Regulation: Maintain the internal reaction temperature strictly between -10°C and 40°C. Causality: Temperatures below -10°C stall the reaction kinetics, while temperatures exceeding 40°C risk spontaneous polymerization of the acrylate and promote undesired electrophilic addition to the electron-rich naphthalene ring 1.
-
Self-Validation (Reaction Monitoring): After 4 hours, sample the reaction mixture. Quench the aliquot in methanol and analyze via HPLC (Column temp: 40°C). The reaction is deemed complete when the 4-phenoxynaphthalen-1-ol peak area is <0.1%, confirming ~100% conversion [[1]]().
-
Quenching & Workup: Add 200 mL of deionized water to the flask and stir vigorously for 15 minutes to hydrolyze unreacted acryloyl chloride. Transfer to a separatory funnel and isolate the organic (toluene) layer.
-
Purification Wash: Wash the organic layer sequentially with 50 mL of 5% aqueous NaOH (to deprotonate and remove any residual naphthol and acrylic acid) and saturated brine (twice) to restore neutral pH. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) 1.
-
Isolation & Stabilization: Filter the drying agent. Crucially, add 0.1 g of hydroquinone monomethyl ether (MEHQ) to the filtrate. Causality: MEHQ acts as a radical scavenger, preventing thermal polymerization during the subsequent concentration step 1.
-
Concentration & Distillation: Concentrate the filtrate under reduced pressure. Subject the crude liquid to vacuum distillation (e.g., 0.4 mmHg) to isolate the pure 4-phenoxy-1-naphthyl acrylate. Store the final product above its freezing point but strictly below 110°C to ensure stability [[3]](). Validate structural integrity via Proton NMR (CDCl3) [[1]]().
Step-by-step synthetic workflow for the preparation of 4-phenoxy-1-naphthyl acrylate.
References
- JP2005112764A - Method for producing aromatic ester Source: Google Patents URL
- WO2014148386A1 - Method for producing (meth)
-
Design, Synthesis, and Characterization of Atomically Precise Graphene Nanoribbons Source: The University of Chicago URL:[Link]
